N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine
Description
Properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-10-18-13-16-8-11-19(12-9-16)14-17-7-5-4-6-15(17)2/h4-7,16,18H,3,8-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGMVVUKGZQGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCN(CC1)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The nature of these interactions involves the binding of the compound to the active site of the enzyme, inhibiting its activity and leading to an accumulation of acetylcholine.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in neurotransmission and synaptic plasticity, thereby affecting neuronal communication and function. Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can enhance cholinergic signaling and affect various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biological activities. Long-term exposure to the compound can lead to sustained inhibition of cholinesterase enzymes and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At high doses, it can lead to toxic effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues. Its localization and accumulation can affect its biological activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This subcellular localization can affect its interactions with biomolecules and its overall biological effects.
Biological Activity
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine, also known by its CAS Number 1099597-11-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This compound features a piperidine ring, which is often associated with various therapeutic applications, including analgesic and psychoactive effects. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₈N₂
- Molecular Weight : 260.43 g/mol
- Structural Characteristics : The compound contains a piperidine moiety substituted with a 2-methylbenzyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. Key areas of focus include:
- Cholinergic Activity : Preliminary studies suggest that the compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling .
- Receptor Binding : The structure of this compound suggests potential binding to various G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction in the nervous system.
- Antimicrobial Properties : Although not extensively studied, related compounds have shown antimicrobial activities against various pathogens, indicating that structural analogs might share similar properties .
Case Studies
A review of available literature highlights several studies that have investigated the biological effects of compounds structurally related to this compound:
- Cholinesterase Inhibition Study :
- Toxicological Profiling :
- Synthesis and Antimicrobial Activity :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine is studied for its potential therapeutic effects, particularly in the context of neuropharmacology. Its structure suggests that it may interact with neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies:
- Neurotransmitter Modulation: Research indicates that compounds similar to this amine can modulate dopamine and serotonin receptors, which are crucial in the treatment of conditions such as depression and schizophrenia.
Drug Development
The compound's unique piperidine structure makes it a candidate for drug design efforts aimed at developing new pharmacological agents. Its ability to cross the blood-brain barrier is particularly valuable for central nervous system (CNS) drug development.
Case Studies:
- Lead Compound Exploration: In preliminary studies, derivatives of this compound have shown promise as lead compounds for developing new antidepressants or anxiolytics.
This compound has been evaluated for its biological activity against various cell lines, which is essential for understanding its potential therapeutic roles.
Case Studies:
- Cell Viability Assays: Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
Due to its irritant properties, proper handling protocols must be followed when using this compound in laboratory settings. It is intended strictly for research purposes and not for medical or consumer use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzyl substituent, piperidine substitution patterns, or amine chain modifications. Below is a detailed comparison:
Substitution at the Piperidine Nitrogen
- N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine (AGN-PC-0ALM5J): Structure: Replaces the 2-methylbenzyl group with a pyridin-2-ylethyl moiety. Molecular Formula: C₁₆H₂₇N₃.
N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine (AG01AAYR) :
Modifications at the 4-Position Amine Chain
- N-((1-Methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236): Structure: Extends the propan-1-amine chain to a propargylamine group linked to an indole moiety. Pharmacological Activity: Acts as a dual cholinesterase and monoamine oxidase inhibitor, demonstrating enhanced CNS penetration compared to simpler amines .
- N-{[1-(2-Methylbenzyl)piperidin-4-yl]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride: Structure: Replaces propan-1-amine with a pyridin-3-ylmethyl group.
Pharmacological and Physicochemical Comparisons
Table 1: Molecular and Pharmacological Profiles
| Compound | Molecular Weight | LogP<sup>*</sup> | Key Activity | Reference |
|---|---|---|---|---|
| N-{[1-(2-Methylbenzyl)piperidin-4-yl]methyl}propan-1-amine | ~261.4 | ~3.2 | Not fully characterized; predicted CNS activity | [10], [16] |
| MBA236 | ~437.5 | ~4.1 | Dual cholinesterase/MAO inhibition | [11] |
| AGN-PC-0ALM5J | 261.4 | ~2.8 | Pyridine-targeted receptor binding | [10] |
| AG01AAYR | 248.4 | ~3.5 | Kinase inhibition | [14] |
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations :
Lipophilicity : The 2-methylbenzyl group in the target compound contributes to higher LogP (~3.2) compared to pyridine-containing analogs (~2.8), favoring membrane permeability but increasing metabolic oxidation risks .
Bioactivity : MBA236’s dual inhibitory activity highlights the importance of extended amine chains in multitarget drug design, a feature absent in the simpler propan-1-amine derivative .
Preparation Methods
Reductive Amination of Piperidin-4-yl Derivatives
This method involves the condensation of a suitable aldehyde or ketone with a primary amine, followed by reduction to form the N-substituted piperidine. A typical process includes:
- Starting materials : 1-(2-Methylbenzyl)piperidin-4-one or aldehyde derivatives.
- Reaction conditions : Use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in an inert solvent like methanol or acetonitrile.
- Procedure :
- Mix the aldehyde with the amine in the presence of a catalytic acid (e.g., acetic acid).
- Add the reducing agent slowly under stirring.
- Purify the resulting amine via chromatography or recrystallization.
Research findings : Patent WO2018104953A1 describes an improved process involving reductive amination with optimized reaction parameters to enhance yield and purity, especially by controlling temperature and reaction time to prevent over-reduction or side reactions.
Alkylation of Piperidine N-H with 2-Methylbenzyl Halides
Another approach involves direct N-alkylation:
- Reaction : Piperidin-4-amine reacts with 2-methylbenzyl halides (e.g., bromide or chloride).
- Conditions :
- Use of a base such as potassium carbonate or sodium hydride.
- Solvent: DMF or acetonitrile.
- Temperature: Elevated (around 80-100°C).
- Outcome : Formation of N-(2-methylbenzyl)piperidin-4-amine.
Note : This method requires careful control to avoid dialkylation or quaternization.
Sequential Methylation and Functionalization
Following initial N-alkylation, methylation of the amino group can be performed:
- Reagents : Methyl iodide or dimethyl sulfate.
- Conditions : Use of a base such as potassium carbonate in acetone or DMF.
- Result : Formation of the N-methyl derivative, completing the core structure.
Final Amine Functionalization
The last step involves introducing the propan-1-amine moiety:
- Method : Nucleophilic substitution or reductive amination with an appropriate aldehyde or ketone.
- Reaction :
- React the N-(2-methylbenzyl)piperidine derivative with propanal or propanone.
- Reduce the imine intermediate using sodium borohydride or catalytic hydrogenation.
- Purification : Chromatography or crystallization.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 1-(2-Methylbenzyl)piperidin-4-one | NaBH(OAc)3, AcOH | Mild, room temp | High yield, selectivity | Over-reduction risk |
| N-Alkylation | Piperidin-4-amine, 2-methylbenzyl halide | K2CO3, DMF | Elevated temp (80-100°C) | Straightforward | Dialkylation risk |
| Sequential Methylation | N-(2-Methylbenzyl)piperidin-4-amine | CH3I, K2CO3 | Reflux in acetone | Efficient methylation | Overalkylation possible |
| Final Functionalization | N-alkylated piperidine, Propanal | NaBH4 | Mild, room temp | Precise attachment of propan-1-amine | Requires purification |
Research Findings and Optimization
- Reaction Efficiency : Patent WO2018104953A1 emphasizes the importance of reaction temperature and stoichiometry in reductive amination to maximize yield and minimize side products.
- Purity Enhancement : Use of chromatography and recrystallization techniques post-synthesis ensures high purity suitable for pharmaceutical applications.
- Scalability : Flow chemistry techniques, as discussed in supplementary materials, enable scalable and reproducible synthesis, reducing reaction times and improving safety.
Q & A
Q. Key Findings :
- 2-Methylbenzyl vs. Benzyl : Substitution with 2-methylbenzyl (as in MBA236) enhances blood-brain barrier penetration compared to unsubstituted benzyl derivatives, improving CNS-targeted activity .
- Propan-1-amine Chain : The propyl linker balances flexibility and steric hindrance, optimizing binding to both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
| Derivative | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) | LogP |
|---|---|---|---|
| MBA236 | 12.4 ± 1.2 | 8.3 ± 0.9 | 2.7 |
| ASS234 | 45.6 ± 3.1 | 22.1 ± 2.5 | 3.1 |
Q. Methodological Insight :
- Use QSAR models to predict substituent effects on LogP and polar surface area (PSA), ensuring CNS permeability (PSA <70 Ų) .
- Competitive inhibition assays with Ellman’s method (AChE) and kynuramine oxidation (MAO-B) validate activity .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine and benzyl groups. For example, splitting patterns at δ 3.2–3.5 ppm indicate coupling between piperidinyl and propan-1-amine protons .
- HRMS : Exact mass analysis (e.g., m/z 331.2385 [M+H]⁺) ensures molecular formula consistency .
- IR Spectroscopy : Amine N-H stretches (~3350 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) validate functional groups .
Advanced: How can contradictory data on LogP and solubility be resolved for derivatives of this compound?
Q. Case Study :
- reports LogP = -0.43 (CLogP) for a structurally similar compound, while lists LogP = 0.14 (JChem).
Resolution Strategies :
Experimental Validation : Use shake-flask HPLC to measure LogD (pH 7.4) and compare with computational predictions .
Solubility Enhancement : Co-solvents (e.g., PEG-400) or salt formation (HCl salts) improve aqueous solubility for in vitro assays .
Basic: What are the primary biological targets of this compound in neurodegenerative disease research?
- AChE/MAO-B Dual Inhibition : MBA236 targets both enzymes, reducing amyloid-β aggregation (AChE) and oxidative stress (MAO-B) .
- Receptor Affinity : Moderate affinity for σ-1 receptors (Kᵢ = 120 nM), suggesting neuroprotective signaling modulation .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics :
- Efficacy Models :
Basic: How does the compound’s stereochemistry impact its pharmacological profile?
- Piperidine Chair Conformation : The equatorial position of the 2-methylbenzyl group minimizes steric clash with AChE’s peripheral anionic site .
- Chiral Centers : Racemic mixtures show 2-fold lower potency than enantiopure forms (e.g., (R)-MBA236 IC₅₀ = 6.2 nM vs. racemic = 12.4 nM) .
Advanced: What strategies mitigate off-target effects (e.g., σ-1 receptor binding) during lead optimization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
